2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1240527-34-7
VCID: VC3364245
InChI: InChI=1S/C9H12N2OS.ClH/c10-5-9(12)11-3-1-8-7(6-11)2-4-13-8;/h2,4H,1,3,5-6,10H2;1H
SMILES: C1CN(CC2=C1SC=C2)C(=O)CN.Cl
Molecular Formula: C9H13ClN2OS
Molecular Weight: 232.73 g/mol

2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride

CAS No.: 1240527-34-7

Cat. No.: VC3364245

Molecular Formula: C9H13ClN2OS

Molecular Weight: 232.73 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride - 1240527-34-7

Specification

CAS No. 1240527-34-7
Molecular Formula C9H13ClN2OS
Molecular Weight 232.73 g/mol
IUPAC Name 2-amino-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone;hydrochloride
Standard InChI InChI=1S/C9H12N2OS.ClH/c10-5-9(12)11-3-1-8-7(6-11)2-4-13-8;/h2,4H,1,3,5-6,10H2;1H
Standard InChI Key BQTSHJBUKAYQJE-UHFFFAOYSA-N
SMILES C1CN(CC2=C1SC=C2)C(=O)CN.Cl
Canonical SMILES C1CN(CC2=C1SC=C2)C(=O)CN.Cl

Introduction

Structural Characteristics

Molecular Structure

2-Amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride consists of a thieno[3,2-c]pyridine core with an aminoethanone group attached to the nitrogen at position 5. The thieno[3,2-c]pyridine scaffold features a thiophene ring fused with a pyridine ring, with the notation "4H,5H,6H,7H" indicating that the pyridine portion is partially saturated at positions 4, 5, 6, and 7. This partial saturation significantly affects the three-dimensional conformation and reactivity of the molecule compared to fully aromatic systems .

Based on its chemical structure, the compound would have the molecular formula C9H12N2OS·HCl with an approximate molecular weight of 232.74 g/mol. The presence of multiple heteroatoms (N, O, S) in this relatively small molecule contributes to its potential for forming various non-covalent interactions with biological targets.

Structural Comparison with Related Compounds

The structural features of 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride can be better understood by comparing it with related compounds identified in literature:

CompoundCore StructureKey Functional GroupsPrimary DifferenceReference
2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-oneThieno[3,2-c]pyridineChloroethanone at N5Chloro vs. amino group
2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-oneThieno[3,2-c]pyridineAminopentanone at N5Pentanone vs. ethanone chain
(2S)-2-Amino-1-(4-phenyl-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one4-phenyl thieno[3,2-c]pyridineAminopropanone at N5Phenyl substituent; propanone chain

The 2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one compound differs from our target compound only in the substitution of an amino group with a chloro group . This close structural similarity suggests that many physical properties would be shared, though the amino group would significantly alter hydrogen bonding patterns and reactivity. The 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one compound bears the same amino functionality but with an extended alkyl chain, which would affect lipophilicity and steric interactions .

Physical and Chemical Properties

Predicted Physical Properties

Based on structural analysis and comparison with related thieno[3,2-c]pyridine derivatives, the following physical properties can be predicted for 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride:

PropertyPredicted ValueBasis of Prediction
Physical StateWhite to off-white crystalline solidTypical for amino-containing hydrochloride salts
SolubilityWater-soluble; soluble in polar organic solventsPresence of hydrochloride salt and amino group
Molecular Weight232.74 g/molCalculated from molecular formula C9H12N2OS·HCl
Hydrogen Bond Donors2 (from NH2 group)Structural analysis
Hydrogen Bond Acceptors3 (N, O, and S atoms)Structural analysis
Rotatable Bonds2Structural analysis
Melting PointApproximately 180-230°C (decomposition likely)Comparison with similar salts

The water solubility of this compound would likely be enhanced compared to its free base form due to the hydrochloride salt formation. This property is particularly important for pharmacological applications, as it affects bioavailability and formulation options. The compound contains both hydrophilic (amino, carbonyl) and lipophilic (thiophene ring) portions, giving it an amphiphilic character that is often beneficial for membrane permeability .

Chemical Reactivity

The chemical reactivity of 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride would be influenced by its key functional groups:

  • Primary Amine Group (-NH2): This group is nucleophilic and can participate in various reactions including nucleophilic substitution, acylation, and condensation reactions. In biological systems, it could form hydrogen bonds with carbonyl groups, carboxylates, or other hydrogen bond acceptors.

  • Carbonyl Group (C=O): The carbonyl is electrophilic and susceptible to nucleophilic addition reactions. It also serves as a hydrogen bond acceptor in interactions with proteins or other biomolecules.

  • Thiophene Ring: Though less reactive than benzene toward electrophilic aromatic substitution, the thiophene ring can undergo various functionalization reactions. Its sulfur atom can act as a weak hydrogen bond acceptor.

  • Partially Saturated Pyridine Ring: The tertiary amine in this ring has limited reactivity due to steric hindrance and its involvement in the amide bond with the aminoethanone group.

The acid-base properties of this compound would be complex due to the presence of both basic (amino group, pyridine nitrogen) and weakly acidic (alpha hydrogen to carbonyl) sites. As a hydrochloride salt, the primary amino group would be protonated, affecting its nucleophilicity and hydrogen-bonding capabilities.

Structural FeaturePotential Contribution to ActivityReference
Primary AmineCritical for inhibitory activity; forms key hydrogen bonds
Carbonyl GroupForms hydrogen bonds with target residues
Thieno[3,2-c]pyridine CoreProvides proper scaffolding and orientation
StereochemistryPotentially important for optimal binding (if chiral center present)

The literature indicates that changes to nitrogen position or substitution in related compounds lead to decreased activity, suggesting that the specific arrangement in our target compound could be optimal for certain interactions . Additionally, the stereochemistry at the carbon bearing the amino group could significantly influence activity, as the (R)-configuration has been identified as important in some related compounds .

Analytical Characterization

NMR Spectroscopy

In 1H NMR, the compound would likely show:

  • A multiplet for the thiophene protons (δ ~6.7-7.3 ppm)

  • Signals for the partially saturated pyridine ring protons (δ ~2.5-4.0 ppm)

  • A signal for the methine proton adjacent to the amino group (δ ~3.5-4.0 ppm)

  • A broad signal for the amino protons (δ ~1.5-2.5 ppm, broadened due to exchange)

In 13C NMR, characteristic signals would include:

  • Carbonyl carbon (δ ~170-175 ppm)

  • Thiophene carbons (δ ~120-140 ppm)

  • Carbon bearing the amino group (δ ~50-55 ppm)

  • Methylene carbons of the partially saturated pyridine ring (δ ~25-50 ppm)

Mass Spectrometry

In mass spectrometry, expected features would include:

  • Molecular ion peak corresponding to the free base (m/z 196)

  • Fragment ions resulting from cleavage of the aminoethanone group

  • Characteristic isotope pattern reflecting the presence of sulfur

Crystallographic Considerations

X-ray crystallography would be valuable for determining the exact three-dimensional structure of 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride. Based on related compounds, such as the crystal structure described for 2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one (CCDC Number 803214) , the compound would likely adopt specific conformations influenced by:

  • Intramolecular interactions between the thieno[3,2-c]pyridine core and the aminoethanone side chain

  • Intermolecular hydrogen bonding involving the amino group and chloride counterion

  • Crystal packing effects that stabilize particular conformational states

These crystallographic details would be essential for understanding the compound's behavior in solid state and could provide insights into its potential binding modes with biological targets.

Research Status and Future Directions

Current Research Gaps

Based on the available literature, several research gaps exist regarding 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride:

  • Synthesis and comprehensive characterization of the compound

  • Determination of its physical and chemical properties through experimental methods

  • Evaluation of its biological activity profile, particularly as an enzyme inhibitor

  • Elucidation of structure-activity relationships through systematic modifications

  • Investigation of its potential therapeutic applications

These gaps represent opportunities for further research to fully understand the properties and potential applications of this compound.

Recommended Research Directions

To advance knowledge of 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride, several research directions are recommended:

  • Synthesis and full characterization:

    • Development of efficient synthetic routes

    • Complete spectroscopic analysis (NMR, IR, MS)

    • X-ray crystallography to determine solid-state structure

    • Determination of physicochemical properties

  • Biological evaluation:

    • Screening against HHAT and other relevant enzymes

    • Cell-based assays to assess effects on signaling pathways

    • Structure-activity relationship studies with systematic modifications

    • In silico modeling to predict binding modes with potential targets

  • Medicinal chemistry optimization:

    • Exploration of various salt forms to optimize solubility and stability

    • Investigation of prodrug approaches if appropriate

    • Modification of the core structure to enhance selectivity or potency

These research directions would contribute significantly to understanding the potential value of 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride in medicinal chemistry and drug discovery.

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